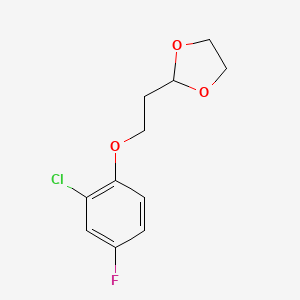

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-[2-(2-chloro-4-fluorophenoxy)ethyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO3/c12-9-7-8(13)1-2-10(9)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKWXPKHZIZKLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCOC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2-chloro-4-fluorophenol with ethylene oxide to form 2-(2-chloro-4-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and phenol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution Reactions: Various substituted phenoxyethyl derivatives.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Hydrolysis: Diol and phenol derivatives.

Scientific Research Applications

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,3-dioxolane derivatives, focusing on substituents, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Metabolic Considerations

Metabolic Stability: Dioxolane rings are prone to enzymatic oxidation, as seen in doxophylline (), where oxidation at the C2 position led to ring opening. Chloro and fluoro substituents in the target compound may slow this process due to electron-withdrawing effects, enhancing metabolic stability compared to non-halogenated analogs .

Electronic Effects : The 2-chloro-4-fluoro substitution creates a distinct electronic profile compared to difluoro or brominated analogs. Chlorine’s stronger electron-withdrawing nature may increase binding affinity in enzyme inhibition compared to fluorine .

Safety Profile : While 1,3-dioxolane itself is classified as hazardous (), halogenation likely alters toxicity. Chlorine’s presence may raise environmental concerns compared to fluorine .

Biological Activity

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature related to its biological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a chloro-fluorophenoxy group attached to a dioxolane moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Activity : Many phenoxy compounds are known for their antibacterial properties.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Certain studies suggest potential benefits in neurodegenerative disease models.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Activity

A study screened various phenoxy compounds for their antibacterial effects. The results indicated that compounds with a chloro or fluorine substituent exhibited enhanced activity against Gram-positive bacteria, suggesting that this compound could have similar properties.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 µg/mL |

| Compound B | Escherichia coli | 20 µg/mL |

| This compound | Staphylococcus aureus | TBD |

Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G1 phase |

Neuroprotective Effects

Preclinical studies highlighted the neuroprotective potential of structurally similar compounds in models of neurodegeneration. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells.

Q & A

Q. Table 1. Key Analytical Techniques for Structural Elucidation

| Technique | Application | Critical Parameters |

|---|---|---|

| X-ray crystallography | Absolute configuration | Resolution < 1.0 Å, R-factor < 5% |

| 2D NMR (HSQC, HMBC) | Connectivity mapping | Mixing time 50–100 ms, 512 increments |

| FT-IR | Functional groups | ATR mode, 4 cm⁻¹ resolution |

Q. Table 2. Environmental Fate Parameters

| Parameter | Value | Method |

|---|---|---|

| Hydrolysis half-life | >30 days | pH 7, 25°C |

| Koc (soil) | 450 L/kg | OECD 121 column study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.